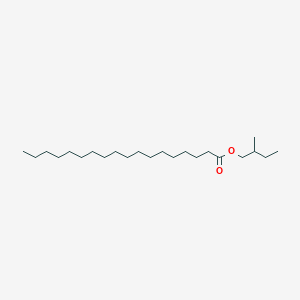

2-Methylbutyl octadecanoate

描述

属性

CAS 编号 |

628-60-4 |

|---|---|

分子式 |

C23H46O2 |

分子量 |

354.6 g/mol |

IUPAC 名称 |

2-methylbutyl octadecanoate |

InChI |

InChI=1S/C23H46O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(24)25-21-22(3)5-2/h22H,4-21H2,1-3H3 |

InChI 键 |

DPGRGQQHRNPWID-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C)CC |

规范 SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C)CC |

产品来源 |

United States |

Synthesis and Biosynthesis of 2 Methylbutyl Octadecanoate

Chemoenzymatic and Chemical Synthesis Strategies

Chemical and chemoenzymatic strategies offer controlled methods for producing 2-methylbutyl octadecanoate. These routes typically involve the direct combination of its constituent acid and alcohol precursors under specific catalytic conditions. The use of enzymes in these chemical processes, known as chemoenzymatic synthesis, provides advantages such as high selectivity and milder reaction conditions. rug.nl

The primary method for synthesizing this compound is through esterification. This can be accomplished via several routes:

Fischer-Speier Esterification : This classic chemical method involves the reaction of octadecanoic acid (stearic acid) with 2-methylbutanol in the presence of a strong acid catalyst. docbrown.infomasterorganicchemistry.com The reaction is a reversible equilibrium process where a molecule of water is eliminated for each molecule of ester formed. docbrown.info

Carboxylic Acid + Alcohol ⇌ Ester + Water

Enzyme-Catalyzed Esterification : A chemoenzymatic approach uses enzymes, typically lipases, to catalyze the esterification of octadecanoic acid and 2-methylbutanol. ontosight.ai Lipases can function in organic solvents and offer high chemo-, regio-, and stereoselectivity, which is particularly useful when using chiral precursors like (S)-2-methylbutanol. rug.nlontosight.ai

Enzyme-Catalyzed Transesterification : This method involves reacting a pre-existing ester (like a triglyceride from coconut oil) with 2-methylbutanol. nus.edu.sg A lipase (B570770) catalyst facilitates the exchange of the alcohol portion of the original ester with 2-methylbutanol, yielding this compound. This is an effective method for generating flavor esters from lipid sources. nus.edu.sg

Acyl Chloride Reaction : For a nearly quantitative yield, octadecanoyl chloride (the acid chloride of octadecanoic acid) can be reacted with 2-methylbutanol. This reaction is generally faster and not reversible but produces corrosive hydrogen chloride as a byproduct. docbrown.info

To maximize the yield of this compound, synthetic pathways are often optimized.

In Fischer esterification , because the reaction is reversible, strategies are employed to shift the equilibrium toward the product side. According to Le Châtelier's principle, this can be achieved by:

Using a large excess of one reactant, typically the less expensive 2-methylbutanol. masterorganicchemistry.com

Removing water as it is formed. A common laboratory technique for this is the use of a Dean-Stark apparatus, which continuously separates and removes water from the reaction mixture. masterorganicchemistry.comresearchgate.net

In chemoenzymatic synthesis , optimization focuses on creating the ideal environment for the enzyme catalyst. Key parameters include:

Enzyme Selection : The choice of lipase is critical. Lipases from different sources exhibit varying affinities for substrates. For instance, studies on Candida rugosa lipase show it has a strong affinity for long-chain fatty acids like octadecanoic acid compared to shorter-chain acids. researchgate.net

Temperature : Each enzyme has an optimal temperature for activity. For Candida rugosa lipase in the synthesis of certain esters, 45°C has been shown to be optimal, with lower or higher temperatures reducing the reaction rate. researchgate.net

Enzyme and Water Concentration : The amount of enzyme and the initial concentration of water in the organic solvent can significantly impact reaction rates and final yields. researchgate.net

The following table, based on data from studies on Candida rugosa lipase, illustrates the effect of fatty acid chain length on esterification efficiency, highlighting the suitability of long-chain acids like octadecanoic acid as substrates. researchgate.net

| Fatty Acid Substrate | Number of Carbons | Relative Initial Rate (%) | Relative Yield (%) |

| Propanoic Acid | C3 | 100 | 100 |

| Butanoic Acid | C4 | 93 | 98 |

| Pentanoic Acid | C5 | 20 | 25 |

| Octanoic Acid | C8 | 85 | 90 |

| Decanoic Acid | C10 | 80 | 85 |

| Octadecanoic Acid | C18 | 65 | 70 |

This table presents generalized relative data adapted from research on lipase specificity to illustrate trends.

The catalyst is a cornerstone of the synthesis, dictating the reaction's speed, efficiency, and conditions.

Acid Catalysis : For chemical synthesis, strong mineral acids or organic sulfonic acids are used. Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are common choices that protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com

Enzymatic Catalysis : In chemoenzymatic synthesis, lipases are the catalysts of choice. These biocatalysts are valued for their ability to operate under mild conditions (neutral pH, ambient temperature) and their high specificity. rug.nl Lipase from Candida rugosa is well-documented for its effectiveness in esterifying long-chain fatty acids. researchgate.net The enzyme's active site binds the alcohol and the fatty acid, facilitating the formation of the ester bond.

Biosynthetic Pathways of this compound

In nature, this compound is synthesized by organisms, such as plants, where it can function as a flavor or aroma compound. nih.gov The process involves the enzymatic combination of the same two precursor molecules used in chemical synthesis, which are themselves produced through dedicated metabolic pathways.

Octadecanoic Acid (Stearic Acid) : This common 18-carbon saturated fatty acid is synthesized in many organisms from two-carbon units derived from acetyl-CoA. The process begins with the fatty acid synthase (FAS) complex, which iteratively adds these two-carbon units to a growing acyl chain until the 16-carbon palmitate is formed. nih.gov Palmitate is then elongated by a fatty acid elongase enzyme to produce the 18-carbon stearate (B1226849) (octadecanoate).

2-Methylbutanol : This branched-chain alcohol, a type of fusel alcohol, is a product of amino acid metabolism. Specifically, it is derived from the biosynthetic pathway of isoleucine. nih.govwikipedia.org The pathway begins with the amino acid threonine, which is converted by the enzyme threonine deaminase to 2-ketobutyrate. nih.gov Another enzyme, acetohydroxy acid synthase (AHAS), catalyzes the condensation of 2-ketobutyrate with pyruvate. nih.gov Following a series of subsequent enzymatic steps, the key intermediate 2-keto-3-methylvalerate (KMV) is formed. In many microorganisms, KMV is then converted to isoleucine. However, it can also be diverted by the action of a 2-ketoacid decarboxylase and an alcohol dehydrogenase to produce 2-methylbutanol. nih.gov

The final step in the biosynthesis of this compound is the enzymatic esterification of the two precursors. In plants, this reaction is typically catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . nih.gov

These enzymes facilitate the transfer of an acyl group from an activated carboxylic acid, usually an acyl-coenzyme A (acyl-CoA) thioester, to an alcohol. In this case, octadecanoyl-CoA reacts with 2-methylbutanol to form this compound and coenzyme A. nih.gov This pathway is responsible for the production of a wide array of volatile esters that contribute to the characteristic aromas of many fruits. nih.gov

Microbial and Plant Biosynthesis of this compound

This compound is a branched-chain fatty acid ester (BCFE) found as a volatile or semi-volatile compound in various natural sources. Its biosynthesis, while not extensively documented for this specific molecule, can be inferred from the established pathways for branched-chain volatile (BCV) and fatty acid ester formation in both plants and microorganisms. nih.govresearchgate.net The general mechanism involves the convergence of two distinct metabolic routes: the synthesis of the branched-chain alcohol (2-methylbutanol) and the synthesis of the straight-chain fatty acid (octadecanoic acid), followed by their enzymatic condensation. nih.govmdpi.com

Plant Biosynthesis

In plants, particularly in fruits, the biosynthesis of the 2-methylbutyl moiety is closely linked to the catabolism of branched-chain amino acids (BCAAs). nih.govresearchgate.net The specific precursor for the 2-methylbutyl group is L-isoleucine. nih.gov The proposed biosynthetic pathway involves a series of enzymatic steps, primarily occurring in the mitochondria. researchgate.net

The process begins with the deamination of L-isoleucine by a branched-chain amino acid aminotransferase (BCAT) to form the corresponding α-keto acid, 2-keto-3-methylvalerate. This intermediate is then decarboxylated to produce 2-methylbutanal. Subsequent reduction of this aldehyde by an alcohol dehydrogenase yields 2-methylbutanol, the alcohol precursor of the final ester. nih.gov

The final step is the esterification of 2-methylbutanol with octadecanoic acid (stearic acid). This reaction is catalyzed by an alcohol acyltransferase (AAT) . researchgate.net These enzymes utilize an activated form of the fatty acid, typically octadecanoyl-coenzyme A (octadecanoyl-CoA), and condense it with the alcohol to form this compound and release coenzyme A. researchgate.netresearchgate.net While this pathway is well-established for many fruit volatiles, the specific AAT responsible for synthesizing a long-chain ester like this compound is a subject for further research. nih.gov

Table 1: Proposed Biosynthetic Pathway of this compound in Plants

| Step | Precursor/Intermediate | Enzyme Family | Product/Intermediate |

|---|---|---|---|

| 1 | L-Isoleucine | Branched-Chain Amino Acid Aminotransferase (BCAT) | 2-Keto-3-methylvalerate |

| 2 | 2-Keto-3-methylvalerate | Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex | 2-Methylbutanal |

| 3 | 2-Methylbutanal | Alcohol Dehydrogenase (ADH) | 2-Methylbutanol |

Microbial Biosynthesis

Microorganisms, especially yeasts such as Saccharomyces cerevisiae, are known producers of a wide array of esters during fermentation processes, such as in the making of wine and rice wine. mdpi.comnih.govacs.org The microbial synthesis of esters is primarily a mechanism to detoxify the cell of excess fusel alcohols produced from amino acid metabolism. researchgate.net The formation of this compound follows a pathway analogous to that in plants.

Microorganisms utilize L-isoleucine from the fermentation medium to produce the higher alcohol, 2-methylbutanol, via the Ehrlich pathway. mdpi.com Concurrently, fatty acid biosynthesis pathways produce straight-chain fatty acids, including octadecanoic acid. This fatty acid is then activated to its coenzyme A thioester, octadecanoyl-CoA. researchgate.net

The key enzymatic step is the condensation of 2-methylbutanol and octadecanoyl-CoA, which is catalyzed by microbial alcohol acyltransferases (AATs) . researchgate.net Research into the volatile profiles of fermented products like Hongqu rice wine has identified various fatty acid ethyl esters, including ethyl n-octadecanoate, confirming the capability of fermentative microbes to synthesize long-chain esters. nih.gov The production of these compounds is linked to the metabolic activity of the dominant microbial species, which include Saccharomyces cerevisiae, Lactobacillus, and Aspergillus species. researchgate.netnih.gov

Table 2: General Microbial Biosynthesis of this compound

| Component | Role | Common Microbial Source |

|---|---|---|

| L-Isoleucine | Precursor for the alcohol moiety | Fermentation substrate |

| Octadecanoic Acid | Precursor for the fatty acid moiety | Fatty acid biosynthesis pathways |

| 2-Methylbutanol | Alcohol substrate for esterification | Ehrlich pathway |

| Octadecanoyl-CoA | Activated fatty acid substrate | Fatty acid metabolism |

Natural Occurrence and Biological Roles of 2 Methylbutyl Octadecanoate

Detection and Profiling in Biological Systems

The identification of 2-Methylbutyl octadecanoate and related esters in various organisms and matrices has been made possible through advanced analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of volatile and semi-volatile compounds in complex mixtures. mdpi.comnih.gov

While direct identification of this compound in plants is not widely documented, related compounds have been found. For instance, Isobutyl stearate (B1226849) (2-methylpropyl octadecanoate), a structural isomer, has been reported in plant species of the Aristolochia genus. nih.gov The general methodology for screening phytocompounds, as demonstrated in studies on plants like Senna italica, reveals a wide array of fatty acids and their derivatives, suggesting the potential for other branched-chain esters to be present in the plant kingdom. jetir.org

In the animal kingdom, evidence is more specific within insects. Branched-chain fatty acid esters are recognized components of insect cuticles, which serve protective and communication functions. nih.gov Research on the Queensland fruit fly, Bactrocera tryoni, has identified methyl-branched fatty acid esters as minor or trace components on the cuticle of mature females. mdpi.com These esters, including various C12 to C20 chain esters, are biosynthetically feasible and their presence varies with the fly's maturity, pointing towards a potential biological role. mdpi.com While this compound was not singled out, its structure is consistent with the types of branched esters found. mdpi.com Cuticular compounds are vital for insects, providing protection against water loss, injury, and pathogens, and are also deeply involved in chemical communication. nih.gov

This compound has been identified within the metabolome of yeast, specifically in association with Saccharomyces cerevisiae. ymdb.ca The Yeast Metabolome Database (YMDB) lists the compound, classifying it as a fatty acid ester. ymdb.ca The production of a wide range of esters by yeasts is a well-known aspect of fermentation, contributing significantly to the flavor and aroma profiles of alcoholic beverages. core.ac.uk

Studies on the fermentation processes of products like Hongqu rice wine have shown strong positive correlations between Saccharomyces species and the formation of various esters, including long-chain fatty acid esters like ethyl octadecanoate. mdpi.com Microorganisms such as yeast utilize sugars to produce a variety of flavor substances, including alcohols, organic acids, and esters. mdpi.com This metabolic activity underscores the role of microbes in synthesizing compounds like this compound in specific environments.

As a consequence of microbial metabolism during fermentation and its properties as a flavor compound, this compound has been detected in food and beverage products. A notable example is its identification as a volatile compound in Korean distilled soju through HS-SPME-GC-MS analysis. mdpi.com

Furthermore, it is recognized as a flavoring agent by regulatory bodies and the food industry. legislation.gov.uk It is used to impart specific flavor notes in a variety of food categories. thegoodscentscompany.com The table below, derived from industry data, indicates the typical and maximum usage levels in different food types. thegoodscentscompany.com

| Food Category (Commission Regulation EC No. 1565/2000) | Average Usage (mg/kg) | Maximum Usage (mg/kg) |

| Dairy products | 7.0 | 35.0 |

| Fats and oils | 5.0 | 25.0 |

| Edible ices, including sherbet and sorbet | 10.0 | 50.0 |

| Processed fruit | 7.0 | 35.0 |

| Confectionery | 10.0 | 50.0 |

| Bakery wares | 10.0 | 50.0 |

| Cereals and cereal products | 5.0 | 25.0 |

| Meat and meat products | 2.0 | 10.0 |

| Fish and fish products | 2.0 | 10.0 |

| Salts, spices, soups, sauces, salads, etc. | 5.0 | 25.0 |

| Foodstuffs for particular nutritional uses | 10.0 | 50.0 |

| Non-alcoholic beverages | 5.0 | 25.0 |

Data sourced from The Good Scents Company. thegoodscentscompany.com

Biological Functions and Ecological Significance

The functions of this compound are inferred from its chemical class—fatty acid esters—and its observed presence in specific biological contexts.

As a fatty acid ester, this compound is structurally part of the larger family of lipids and lipid-like molecules. hmdb.ca Fatty acids and their derivatives are fundamental to energy storage and lipid metabolism. While direct research on the metabolic processing of this compound is limited, information on similar compounds provides insight. For example, related fatty acid esters are noted for their role as energy sources and in lipid transport. hmdb.ca

In insects, branched-chain fatty acid esters found on the cuticle may serve as intermediates in the biosynthesis of other essential cuticular compounds and hydrocarbons, which are themselves critical for survival. mdpi.comthegoodscentscompany.com The biosynthesis of such esters from precursors like isoleucine (which provides the ante-iso branching) is a known metabolic pathway in insects. uni-bayreuth.de

One of the most significant roles for esters in biology, particularly in the insect world, is in chemical communication (semiochemistry). mdpi.com Cuticular compounds, including hydrocarbons and esters, often function as pheromones for aggregation or mating, or as signals for species and mate recognition. nih.govuni-bayreuth.de

The presence of branched fatty acid esters specifically on the cuticle of mature female Queensland fruit flies (Bactrocera tryoni) suggests a role in chemical signaling, potentially related to sexual maturity or species identification. mdpi.comvub.be While many tephritid fruit fly pheromones are well-studied, the exact function of these specific cuticular esters remains an area for further investigation. cirad.fr The diversity of ester structures, including variations in chain length, branching, and saturation, allows for a high degree of specificity in chemical signals, which is crucial for avoiding interspecies miscommunication. uni-bayreuth.de The structural characteristics of this compound make it a plausible candidate for involvement in such complex signaling systems.

Emerging Biological Roles of this compound

While the primary established roles of this compound and similar branched-chain esters are linked to flavor, aroma, and insect communication, emerging research is beginning to uncover a wider range of biological activities. These newer findings suggest potential roles in areas such as antimicrobial defense and anti-inflammatory processes, although research specifically on this compound is still developing. Much of the current understanding is extrapolated from studies on structurally related fatty acid esters.

Research Findings on Related Compounds:

Studies on various fatty acid esters have revealed a spectrum of biological effects that may provide insights into the potential activities of this compound. For instance, certain fatty acid methyl esters, such as hexadecanoic acid methyl ester and octadecanoic acid methyl ester, have been identified as having anti-inflammatory properties. science.gov These compounds, found in plants like Jatropha curcas, could indicate that other long-chain fatty acid esters, including this compound, might exhibit similar bioactivities.

Furthermore, some fatty acid esters have demonstrated antimicrobial and insecticidal properties. For example, dodecanoic acid is known to deter the feeding of certain aphids. researchgate.net While not a direct analog, this suggests that the lipophilic nature of fatty acid esters could allow them to interact with and disrupt the cell membranes of microorganisms or the sensory systems of insects. The presence of this compound in the cuticular wax of the Queensland fruit fly (Bactrocera tryoni) hints at a role in chemical communication or defense. mdpi.com

In the context of agriculture, the identification of volatile organic compounds (VOCs) from plants and their associated microbes is a growing area of interest. These compounds can play a role in plant defense and inter-organismal communication. The study of "agromedicine" emphasizes understanding the health impacts of agricultural practices and environments, including the biological effects of naturally occurring compounds like fatty acid esters. ethernet.edu.et Future research in this field may further elucidate the specific roles of this compound in agricultural ecosystems.

Interactive Data Table: Biological Activities of Related Fatty Acid Esters

| Compound Name | Observed Biological Activity | Source Organism/Context |

| Hexadecanoic acid methyl ester | Anti-inflammatory | Jatropha curcas |

| Octadecanoic acid methyl ester | Anti-inflammatory | Jatropha curcas |

| Dodecanoic acid | Antifeedant against aphids | Plants |

| Methyl palmitate | Repellent against houseflies | Plants |

| Ethyl hexadecanoate (B85987) | Antifeedant against aphids | Plants |

It is important to note that while these findings for related compounds are indicative, dedicated research is required to confirm similar biological roles for this compound. The current body of evidence is suggestive of a broader biological significance for this class of molecules beyond their contribution to flavor and aroma.

Metabolism and Biodegradation of 2 Methylbutyl Octadecanoate

Enzymatic Hydrolysis and Catabolism

The initial and primary step in the metabolism of 2-methylbutyl octadecanoate is the enzymatic cleavage of its ester bond. This hydrolysis yields its constituent molecules: octadecanoic acid (stearic acid) and 2-methylbutan-1-ol.

Characterization of Esterases Involved in this compound Degradation

While no studies have specifically identified esterases that act on this compound, the degradation of this compound is expected to be carried out by various lipolytic enzymes, such as lipases and cutinases, which are known to hydrolyze a wide range of esters. researchgate.netnih.gov The specificity of these enzymes often depends on the chain length of both the fatty acid and the alcohol moieties.

Esterases are a broad class of enzymes that catalyze the hydrolysis of esters. researchgate.net Their activity on branched-chain esters can be influenced by the position and size of the branch. For instance, branching at the α-carbon of the alcohol can affect the rate of hydrolysis. pnas.org Some cellular esterases have shown surprising selectivity for complex esters. pnas.org

Lipases (EC 3.1.1.3) are typically active on water-insoluble long-chain triglycerides but can also hydrolyze wax esters. nih.govejbiotechnology.info Microbial lipases from various sources, including fungi and bacteria, are known to catalyze both the synthesis and hydrolysis of esters. nih.gov Their stability in different conditions makes them robust biocatalysts for such reactions. nih.gov

Cutinases (EC 3.1.1.74) are another class of serine esterases that hydrolyze cutin, a plant polyester. wikipedia.org They share properties with both lipases and esterases and are active on a broad range of substrates, including synthetic esters. researchgate.netwikipedia.org The substrate specificity of cutinases varies; some, like the one from Fusarium solani, show high activity on short-chain p-nitrophenyl esters, while others can hydrolyze esters with longer fatty acid chains. jmb.or.krnih.gov A cutinase from a leaf-branch compost metagenome has been shown to have a preference for short-chain substrates but is also capable of degrading polyesters like poly(ethylene terephthalate). uniprot.org

The following table summarizes the characteristics of esterases that are likely involved in the hydrolysis of long-chain branched esters like this compound, based on their activity on analogous substrates.

| Enzyme Class | Source Organism (Example) | Substrate Specificity Relevant to this compound | Optimal Conditions (General) |

| Lipase (B570770) | Candida rugosa (Fungus) | Hydrolyzes long-chain fatty acid esters. nih.gov | Neutral to slightly alkaline pH |

| Cutinase | Malbranchea cinnamomea (Fungus) | Broad substrate specificity, including p-nitrophenyl esters up to C16. nih.gov | pH 8.0, 45°C |

| Cutinase | Fusarium solani (Fungus) | Active on a wide range of esters, though often shows preference for shorter chains. jmb.or.kr | Neutral to slightly alkaline pH |

| Esterase | Streptomyces fradiae | Capable of hydrolyzing wax esters, which are structurally similar. biorxiv.org | pH 8.0 |

Oxidative Degradation Mechanisms of this compound

Following hydrolysis, the resulting octadecanoic acid and 2-methylbutan-1-ol undergo further catabolism.

Octadecanoic Acid (Stearic Acid) Degradation: Octadecanoic acid, a saturated long-chain fatty acid (LCFA), is primarily degraded through the β-oxidation pathway. This process occurs in the mitochondria of eukaryotes and in the cytoplasm of prokaryotes. nih.gov In this cyclic pathway, the fatty acid chain is shortened by two carbon atoms in each cycle, producing acetyl-CoA, NADH, and FADH2. nih.govfrontiersin.org The acetyl-CoA then enters the citric acid cycle for complete oxidation to carbon dioxide and water, generating ATP.

2-Methylbutan-1-ol Degradation: The branched-chain alcohol, 2-methylbutan-1-ol, is expected to be oxidized first to its corresponding aldehyde, 2-methylbutanal, and then to 2-methylbutanoic acid by alcohol and aldehyde dehydrogenases, respectively. This resulting branched-chain fatty acid can then be further metabolized. The metabolism of branched-chain amino acids, which produce similar branched-chain keto-acids, is well-studied and suggests potential pathways for the degradation of 2-methylbutanoic acid. biorxiv.org

Microbial Degradation Pathways

Microorganisms play a pivotal role in the environmental breakdown of organic compounds, including complex esters.

Bacterial Systems for this compound Biotransformation

Specific bacterial species capable of degrading this compound have not been documented. However, numerous bacteria are known to degrade long-chain fatty acids (LCFAs) and wax esters. For instance, certain sulfate-reducing bacteria (SRB) from the class Deltaproteobacteria and the family Syntrophomonadaceae are capable of degrading LCFAs like palmitate and stearate (B1226849). frontiersin.orgnih.gov These bacteria often work in syntrophic communities where the products of β-oxidation, such as acetate (B1210297) and H₂, are consumed by other microorganisms. frontiersin.orgnih.gov

Bacteria from the genus Lysinibacillus have been shown to degrade and assimilate various fatty acid methyl esters, indicating a broad capability to process esterified fatty acids. arcjournals.org Similarly, strains of Streptomyces have been identified that can utilize beeswax, which is composed of wax esters, as a sole carbon source, implying the presence of potent wax ester hydrolases. biorxiv.org

Fungal and Yeast-Mediated Decomposition of this compound

Fungi and yeasts are well-equipped with hydrolytic enzymes, making them significant contributors to the decomposition of esters. Several ectomycorrhizal fungi, particularly those that form mats in forest litter, have demonstrated strong fatty acid esterase activity, suggesting a role in the breakdown of complex lipids like waxes and suberin. oregonstate.edu Fungi from the genus Fusarium are known to produce cutinases that can efficiently degrade polyesters. researchgate.net

Yeasts such as Saccharomyces cerevisiae are known to produce a variety of esters during fermentation, but they also possess esterases that can hydrolyze them. nih.gov The production and degradation of esters, including branched-chain esters like 2-methylbutyl acetate, are part of the complex metabolic activity of yeasts in environments like wine fermentation. nih.gov

The following table lists microbial genera with the demonstrated or inferred capability to degrade long-chain esters.

| Microbial Genus | Type | Relevant Degradation Capability |

| Desulfomonile | Bacterium | Degradation of long-chain fatty acids (stearate, palmitate). frontiersin.org |

| Syntrophomonas | Bacterium | Syntrophic degradation of long-chain fatty acids. nih.gov |

| Lysinibacillus | Bacterium | Degradation and assimilation of fatty acid methyl esters. arcjournals.org |

| Streptomyces | Bacterium | Hydrolysis of wax esters. biorxiv.org |

| Fusarium | Fungus | Production of cutinases capable of degrading polyesters. researchgate.net |

| Saccharomyces | Yeast | Hydrolysis of various fatty acid esters. nih.gov |

In Vivo Metabolic Fate and Product Characterization

When ingested by higher organisms, this compound is expected to undergo rapid hydrolysis in the gastrointestinal tract, catalyzed by pancreatic and intestinal lipases. This process would release octadecanoic acid and 2-methylbutan-1-ol into the intestinal lumen for absorption. europa.eu

Octadecanoic Acid: As a common dietary saturated fatty acid, stearic acid is readily absorbed and either utilized for energy via β-oxidation, incorporated into triglycerides for storage in adipose tissue, or used for the synthesis of other lipids like phospholipids (B1166683) for cell membranes.

2-Methylbutan-1-ol: This branched-chain alcohol is absorbed and subsequently metabolized. It is expected to be oxidized to 2-methylbutanoic acid. Esters of 2-methylbutanol are generally considered to be of no safety concern at typical intake levels from their use as flavoring agents, as they are efficiently hydrolyzed and their components enter common metabolic pathways. europa.eu The metabolism of 2-methylbutanol is closely linked to the catabolism of the essential amino acid isoleucine, which produces similar branched-chain intermediates. biorxiv.org

The final metabolic products from the complete oxidation of this compound would be carbon dioxide and water, with the energy released being captured in the form of ATP.

Advanced Analytical Methodologies for 2 Methylbutyl Octadecanoate Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 2-Methylbutyl octadecanoate from complex mixtures, enabling its accurate quantification and characterization. Both gas and liquid chromatography, often coupled with mass spectrometry, provide the high resolution and sensitivity required for ester analysis.

Gas Chromatography (GC) for Volatile Profiling of this compound

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. Its high efficiency and sensitivity make it ideal for profiling the ester composition in various samples, including food, beverages, and biological materials. nih.govmdpi.com For sample introduction, especially for trace-level analysis in complex matrices, headspace solid-phase microextraction (HS-SPME) is frequently employed. mdpi.comnih.govacs.org This technique isolates volatile compounds from the sample matrix onto a coated fiber, which is then thermally desorbed into the GC injector. mdpi.com

The separation is typically achieved on a capillary column with a specific stationary phase. Mid-polar columns, such as those coated with polyethylene (B3416737) glycol (e.g., DB-Wax or BP21), are commonly used for analyzing esters. acs.orgsemanticscholar.org The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. For instance, a typical temperature program might start at 40-50°C and increase at a rate of 3-4°C per minute to a final temperature of 220-260°C. acs.orgsemanticscholar.orgtudublin.ie

| Parameter | Typical Value/Condition | Source(s) |

| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) | mdpi.comacs.org |

| SPME Fiber | DVB/CAR/PDMS, CAR/PDMS | mdpi.comsemanticscholar.org |

| Column Type | Mid-polar (e.g., BP21, DB-Wax) | acs.orgsemanticscholar.org |

| Carrier Gas | Helium | acs.orgredalyc.org |

| Injection Mode | Splitless | acs.orgsemanticscholar.org |

| Initial Oven Temp. | 40-50 °C | acs.orgsemanticscholar.orgredalyc.org |

| Temp. Ramp Rate | 2-4 °C/min | acs.orgsemanticscholar.orgredalyc.org |

| Final Oven Temp. | 220-260 °C | acs.orgtudublin.ie |

Liquid Chromatography (LC) Approaches for this compound Analysis

While GC is suited for volatile analysis, liquid chromatography (LC) is a powerful alternative, particularly for non-volatile or thermally labile fatty acid esters. nih.gov High-performance liquid chromatography (HPLC) with reversed-phase (RP) columns is the most common approach. researchgate.netsigmaaldrich.com

For the analysis of this compound, a C18 column is often effective. sigmaaldrich.comnih.gov A specific method for the separation of (S)-2-Methylbutyl octanoate (B1194180) utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase in RP-HPLC typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. researchgate.netsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate a wide range of fatty acid esters. researchgate.net For detection, a UV detector can be used, although many simple fatty acid esters lack a strong chromophore, which can limit sensitivity. researchgate.net

| Parameter | Typical Value/Condition | Source(s) |

| Technique | High-Performance Liquid Chromatography (HPLC) | researchgate.netsielc.com |

| Separation Mode | Reversed-Phase (RP) | sigmaaldrich.comsielc.com |

| Column | Newcrom R1, SUPELCOSIL LC-18 | sigmaaldrich.comsielc.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | researchgate.netsielc.com |

| Elution | Gradient or Isocratic | researchgate.net |

| Detection | UV (e.g., 205 nm), Mass Spectrometry | researchgate.netnih.gov |

Hyphenated Techniques (e.g., GC-MS, LC-MS) in this compound Characterization

Hyphenating chromatographic techniques with mass spectrometry (MS) provides an unparalleled level of analytical power, combining the separation capabilities of chromatography with the definitive identification capabilities of MS.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile esters in complex samples. nih.govacs.org After separation in the GC column, the eluting compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, a unique fragmentation pattern for each compound, acts as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries. diabloanalytical.com Researchers have used GC-MS to identify this compound in alcoholic beverages like whiskey and Calvados. tudublin.ieresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) has become indispensable for the analysis of lipids, including fatty acid esters. nih.govnih.gov It is particularly valuable for larger, less volatile esters or for complex lipidomics studies. nih.govnih.gov Electrospray ionization (ESI) is a common ionization technique used in LC-MS for analyzing such compounds. mdpi.com Tandem mass spectrometry (LC-MS/MS) provides even greater specificity and structural information. In this technique, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This allows for the identification of specific structural features of the molecule. Predicted LC-MS/MS data for 2-methylbutyl octanoate shows characteristic fragment ions that can be used for its targeted detection. ymdb.ca

| Precursor Ion (m/z) | Collision Energy | Predicted Fragment Ions (m/z) | Source |

| 215.2318 (M+H)+ | 10 V | 113.1274, 71.0855, 57.070, 43.0546 | ymdb.ca |

| 215.2318 (M+H)+ | 20 V | 113.1274, 71.0855, 57.070, 43.0546 | ymdb.ca |

| 215.2318 (M+H)+ | 40 V | 71.0855, 57.070, 43.0546 | ymdb.ca |

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure of this compound, complementing the data obtained from chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum , specific proton signals would correspond to the different chemical environments within the molecule. Protons on the 2-methylbutyl group would show characteristic splitting patterns and chemical shifts, distinguishing them from the long methylene (B1212753) chain of the octadecanoate moiety. For instance, the protons of the -OCH₂- group would appear as a doublet of doublets due to coupling with the adjacent methine and methyl groups. The long chain of the stearate (B1226849) portion would produce a large, overlapping signal for the numerous -(CH₂)n- groups.

Infrared (IR) and Raman Spectroscopy in this compound Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. google.com These techniques are based on the interaction of electromagnetic radiation with molecular vibrations.

Infrared (IR) Spectroscopy is particularly useful for identifying the characteristic functional groups of this compound. The most prominent absorption band in its IR spectrum would be the strong C=O stretching vibration of the ester group, typically appearing around 1740 cm⁻¹. nih.govmdpi.com Other key absorptions include the C-O stretching vibrations between 1300 and 1100 cm⁻¹ and the various C-H stretching and bending vibrations from the long alkyl chain and the branched butyl group below 3000 cm⁻¹. mdpi.comnist.gov

Raman Spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds. The Raman spectrum of this compound would also show a strong C=O stretching band around 1740 cm⁻¹. nih.govresearchgate.net Additionally, the C-C stretching and CH₂ twisting and bending modes of the long hydrocarbon chain would be clearly visible, providing information about the conformational order of the alkyl chain. researchgate.netmdpi.com Raman spectroscopy is advantageous for samples in aqueous media due to the weak Raman scattering of water. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Source(s) |

| C-H Stretching (CH₂, CH₃) | 2850 - 3000 | IR, Raman | mdpi.comresearchgate.net |

| C=O Stretching (Ester) | ~1740 | IR, Raman | nih.govmdpi.comresearchgate.net |

| CH₂ Bending | ~1465 | IR, Raman | mdpi.comresearchgate.net |

| CH₂ Twisting | ~1300 | Raman | researchgate.net |

| C-O Stretching | 1100 - 1300 | IR | nih.govmdpi.com |

Advanced Mass Spectrometry (MS) Techniques for this compound Identification

The unambiguous identification and structural elucidation of this compound in complex matrices rely heavily on advanced mass spectrometry (MS) techniques. While standard Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a foundational tool, more sophisticated methods are required for comprehensive characterization, especially at trace levels. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers enhanced selectivity and sensitivity by performing a second stage of mass analysis. In the case of this compound, a precursor ion corresponding to the molecular ion (or a significant fragment) is selected and subjected to collision-induced dissociation (CID). The resulting product ions create a specific fragmentation pattern that serves as a highly reliable fingerprint for the molecule. This method is particularly effective in filtering out background noise from complex sample matrices.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): For less volatile analogs or when derivatization is not desirable, LC coupled with HRMS instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers is employed. nih.govnih.gov Ionization is typically achieved using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), often after derivatization to enhance ionization efficiency. nih.govnih.gov HRMS provides highly accurate mass measurements (typically <5 ppm error), which allows for the determination of the elemental composition of the parent molecule and its fragments, greatly increasing confidence in its identification.

Fragmentation Analysis: The fragmentation of this compound in mass spectrometry provides key structural information. Under electron ionization, characteristic fragmentation includes the loss of the alkoxy group and cleavages within the long fatty acid chain. Key diagnostic ions help confirm both the stearate (octadecanoate) portion and the branched-chain ester group.

Table 1: Key Mass Fragments for the Identification of this compound via GC-MS This table presents hypothetical yet diagnostically plausible fragmentation data based on established principles of mass spectrometry for fatty acid esters.

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure/Identity | Significance in Identification |

|---|---|---|

| 340 | [M]⁺ (Molecular Ion) | Confirms the molecular weight of the compound. |

| 284 | [M - C₄H₉O]⁺ or [M - C₅H₁₁O+H]⁺ | Represents the octadecanoic acid moiety after loss of the ester group, confirming the fatty acid chain. |

| 71 | [C₅H₁₁]⁺ | Fragment corresponding to the 2-methylbutyl group, confirming the structure of the alcohol portion. |

| 57 | [C₄H₉]⁺ | A common and stable tertiary carbocation, further supporting the presence of a branched alkyl chain. |

Chemometric and Multivariate Data Analysis

Chemometrics utilizes statistical and mathematical methods to extract meaningful information from complex chemical data. In the context of this compound research, these techniques are indispensable for interpreting large datasets generated by chromatographic and spectrometric analyses, especially when comparing multiple samples. mdpi.com

Principal Component Analysis (PCA) and Hierarchical Clustering Analysis (HCA) in Data Interpretation

When analyzing samples where this compound is one of many measured compounds, PCA and HCA are powerful tools for data exploration and pattern recognition. nih.gov

Principal Component Analysis (PCA): PCA is a dimensionality-reduction technique that transforms a large set of correlated variables into a smaller set of uncorrelated variables called principal components (PCs). researchgate.net The first few PCs typically capture the majority of the variance in the data. In a typical study, the concentrations of this compound and other related fatty acid esters across different samples (e.g., from different geographical origins or processing treatments) would be used as input variables. cabidigitallibrary.orgmdpi.com A scores plot of the first two principal components (PC1 vs. PC2) can visually reveal clustering, trends, or outliers among the samples. nih.gov The corresponding loadings plot identifies which compounds, such as this compound, are most influential in differentiating the sample groups. davidpublisher.com

Hierarchical Clustering Analysis (HCA): HCA is another unsupervised classification method that groups samples based on the similarity of their chemical profiles. nih.gov The result is typically visualized as a dendrogram, where samples with similar profiles are linked closer together. nih.govresearchgate.net HCA can be used to confirm groupings observed in PCA or to reveal substructures within the data. metwarebio.com For instance, HCA could be used to classify product batches based on their ester profiles, with this compound being a key variable contributing to the clustering.

Table 2: Illustrative PCA Data for Samples Analyzed for Fatty Acid Esters This table contains hypothetical data to demonstrate how PCA might differentiate samples based on their chemical profile, including this compound.

| Sample ID | Sample Type | This compound (Relative Abundance) | Ethyl hexadecanoate (B85987) (Relative Abundance) | PC1 Score | PC2 Score |

|---|---|---|---|---|---|

| A1 | Type A | 15.2 | 45.1 | -2.5 | 1.1 |

| A2 | Type A | 16.1 | 43.9 | -2.8 | 1.3 |

| B1 | Type B | 5.3 | 22.5 | 2.1 | -0.9 |

| B2 | Type B | 6.0 | 21.9 | 2.4 | -1.2 |

| C1 | Type C | 14.8 | 23.1 | 0.3 | -0.3 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

QSAR modeling is a computational approach used to build models that correlate the chemical structure of compounds with a specific biological activity or physicochemical property. nih.govnih.gov While specific QSAR studies on this compound are not widely published, the methodology can be applied to design analogs with desired properties, such as enhanced flavor profiles, specific melting points, or improved biological activity.

The process involves several key steps:

Data Set Generation: A series of analogs of this compound would be synthesized. This could involve varying the length of the fatty acid chain (e.g., myristate, palmitate) or altering the branching of the alcohol moiety (e.g., 3-methylbutyl, isobutyl).

Descriptor Calculation: For each analog, a set of molecular descriptors is calculated. These are numerical values that represent different aspects of the molecule's structure, such as constitutional (molecular weight), physicochemical (logP), and electronic properties.

Model Development: Using statistical methods like multiple linear regression, a mathematical model is created that links the descriptors to the measured activity (e.g., sensory panel score, antimicrobial IC50).

Validation: The model's predictive power is rigorously tested to ensure it is robust and not due to chance correlation. nih.gov

A validated QSAR model can then be used to predict the activity of new, unsynthesized analogs, guiding future research and development. tjnpr.org

Table 3: Hypothetical QSAR Data for this compound Analogs This table illustrates the type of data used in a QSAR study, linking structural descriptors to a hypothetical activity score.

| Compound | Molecular Weight (g/mol) | LogP (Calculated) | Activity Score (Experimental) | Activity Score (Predicted) |

|---|---|---|---|---|

| 2-Methylbutyl hexadecanoate | 312.55 | 8.9 | 6.5 | 6.7 |

| This compound | 340.60 | 9.9 | 7.8 | 7.7 |

| 2-Methylbutyl eicosanoate | 368.65 | 10.9 | 8.4 | 8.5 |

| 3-Methylbutyl octadecanoate | 340.60 | 10.0 | 7.2 | 7.1 |

Emerging Analytical Platforms for this compound

Research into fatty acid esters like this compound benefits from the continuous evolution of analytical technology. Several emerging platforms offer significant advantages over traditional methods.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS): This technique provides a substantial increase in separation power and peak capacity compared to conventional GC. It is particularly useful for resolving isomeric compounds and separating trace-level analytes from complex matrix interferences. In the analysis of a sample containing this compound, GC×GC could separate it from other isomers like 3-methylbutyl octadecanoate or isobutyl octadecanoate, which might co-elute in a one-dimensional GC system. The coupling with a time-of-flight (TOF) mass spectrometer allows for rapid data acquisition, which is necessary to handle the sharp, narrow peaks produced by GC×GC.

Supercritical Fluid Chromatography (SFC): SFC is re-emerging as a powerful separation technique that uses a supercritical fluid (often carbon dioxide) as the mobile phase. americanpharmaceuticalreview.com It combines some of the best features of gas and liquid chromatography and is particularly well-suited for the analysis of lipids and other non-polar compounds. For this compound, SFC could offer faster analysis times and reduced solvent consumption compared to traditional normal-phase HPLC. americanpharmaceuticalreview.com

Ecological and Environmental Dynamics of 2 Methylbutyl Octadecanoate

Environmental Distribution and Transport Mechanisms of 2-Methylbutyl Octadecanoate

This compound is a fatty acid ester (FAE), a class of organic compounds characterized by their formation from a fatty acid and an alcohol. Specifically, it is the ester of octadecanoic acid and 2-methylbutan-1-ol. Its environmental dynamics are largely governed by its physicochemical properties, such as low water solubility and high molecular weight, which dictate its movement and persistence across different environmental compartments.

Atmospheric Fate and Photo-degradation of this compound

Due to its high molecular weight and correspondingly low vapor pressure, this compound is not expected to be a significant component of the atmosphere. Direct volatilization from soil or water surfaces into the air is limited. For the structurally similar compound isobutyl stearate (B1226849), the vapor pressure is estimated to be very low, suggesting that volatilization from dry soil surfaces is not a significant fate process. nih.gov Any presence in the atmosphere would likely be the result of aerosol formation rather than direct evaporation.

Should this compound enter the atmosphere in aerosol form, its primary removal mechanism would be through wet and dry deposition. The potential for gas-phase photo-degradation by reacting with photochemically-produced hydroxyl (OH) radicals exists, which is a common degradation pathway for many organic compounds in the troposphere. copernicus.org However, direct photolysis by sunlight is not anticipated to be a significant environmental fate process for this class of compounds.

Aquatic and Soil Partitioning Behavior of this compound

The partitioning behavior of this compound is dominated by its hydrophobic nature ("water-fearing") and lipophilic ("fat-loving") characteristics. libretexts.org It is highly insoluble in water and possesses a high octanol-water partition coefficient (Log Kow), indicating a strong preference for partitioning into organic phases rather than remaining in water. libretexts.orgsantos.comsantos.com

This leads to a high potential for adsorption to organic matter in soil and sediment. santos.comsantos.com The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of this behavior. For the isomeric compound isobutyl stearate, the estimated Koc value is 33,000 L/kg, which classifies it as immobile in soil. nih.gov Consequently, when released into the environment, this compound is expected to strongly bind to soil and sediment, making these compartments its primary environmental sinks. santos.comsantos.com

| Property | Value (Estimated for Isobutyl Stearate) | Implication for Environmental Fate | Source |

| Molecular Formula | C23H46O2 | High molecular weight contributes to low volatility. | nih.gov |

| Vapor Pressure | 2.8 x 10⁻⁵ mm Hg | Low volatility; unlikely to exist in significant concentrations in the atmosphere. | nih.gov |

| Water Solubility | Very Low / Insoluble | Limited transport in aqueous systems; promotes partitioning to other phases. | santos.comsantos.com |

| Log Kow | High (e.g., 6.23 est.) | Strong tendency to partition into organic matter and biota (hydrophobicity). | thegoodscentscompany.com |

| Koc | 33,000 L/kg | Expected to be immobile in soil and sediment due to strong adsorption. | nih.gov |

Bioavailability and Mobility in Environmental Compartments

The strong adsorption of this compound to soil and sediment severely restricts its mobility. nih.govsantos.comsantos.com This immobility means it is unlikely to leach into groundwater or be readily transported over long distances in aquatic systems. Its low water solubility further limits its bioavailability to aquatic organisms in the water column. santos.com

While the potential for bioaccumulation for fatty acid esters is generally low, the primary route of exposure for organisms would be through direct contact with or ingestion of contaminated soil or sediment. santos.comsantos.com For soil-dwelling and benthic (sediment-dwelling) organisms, the bioavailability could be higher compared to pelagic species.

Environmental Biotransformation and Biodegradation

Biotransformation, particularly biodegradation by microorganisms, is the most significant degradation pathway for fatty acid esters like this compound in the environment.

Natural Attenuation and Mineralization Processes

Fatty acid esters are generally considered to be readily biodegradable under aerobic conditions. santos.comsantos.comepa.gov The natural attenuation process for this compound follows a well-established, multi-step pathway. lyellcollection.org

Enzymatic Hydrolysis: The first and often rate-limiting step is the cleavage of the ester bond by extracellular enzymes, such as lipases and esterases, which are produced by a wide variety of microorganisms. lyellcollection.org This hydrolysis reaction breaks down this compound into its constituent parts: octadecanoic acid (a fatty acid) and 2-methylbutan-1-ol (a branched alcohol). lyellcollection.org

Metabolism of Components: Following hydrolysis, the two resulting compounds are further biodegraded. Octadecanoic acid is typically metabolized through the β-oxidation pathway, a common process for breaking down fatty acids. lyellcollection.org The 2-methylbutan-1-ol is also subject to microbial degradation.

The branched nature of the 2-methylbutyl alcohol component is a critical structural feature. Research on similar synthetic esters has shown that branching in the alcohol or acid moiety can create steric hindrance, potentially slowing the rate of enzymatic hydrolysis compared to linear esters. googleapis.comresearchgate.net Studies on the anaerobic biodegradation of various alkyl esters in marine sediment have indicated that esters with branched alcohols may exhibit lower rates and completeness of degradation. researchgate.net Despite this, many esters are ultimately mineralized to carbon dioxide and water under aerobic conditions. epa.gov

| Ester Type | Test Condition | Biodegradation Result | Implication | Source |

| Fatty Acid Ester (Generic) | Aerobic, 30 days | 97% degradation | Readily biodegradable | santos.com |

| Isopropyl Oleate (B1233923) (Proxy) | Aerobic, 28 days | 98.2% degradation | Readily biodegradable | santos.com |

| Branched Pentaerythritol Esters | Modified Sturm Test | Biodegradation drops with increased branching | Steric hindrance from branching can inhibit degradation | googleapis.com |

| Various Alkyl Esters | Anaerobic, Marine Sediment | Branched alcohols showed lower biodegradability | Structure significantly impacts anaerobic degradation rate | researchgate.net |

Microbial Community Responses to this compound Exposure

While specific studies detailing the microbial community response to this compound are limited, general principles of microbial ecology allow for informed inferences. The introduction of this compound into an environment would likely lead to the enrichment of microbial populations capable of its degradation.

Ecotoxicological Implications and Environmental Risk Assessment of this compound

While specific ecotoxicological data for this compound is limited in publicly available literature, a comprehensive environmental risk assessment can be inferred from data on structurally similar compounds, such as other long-chain fatty acid esters. These esters are generally characterized by low water solubility and high lipophilicity. scbt.com The environmental fate and effects of these substances are often evaluated as a group or 'category' of substances, allowing for a read-across approach based on structural similarities. europa.eu

An environmental risk assessment for a substance like this compound typically involves evaluating its potential to persist in the environment, to bioaccumulate in organisms, and its toxicity to a range of environmental species (PBT assessment). caymanchem.com For many fatty acid esters, biodegradation is expected to be a significant route of environmental degradation. scbt.com

Aquatic Ecotoxicity Studies

Comprehensive studies on a group of structurally related trimethylolpropane (B17298) (TMP) esters, which are also fatty acid esters, have shown no acute or chronic effects on aquatic organisms, including fish, daphnia, and algae, up to the limit of their water solubility. epa.gov This suggests that due to their low water solubility, fatty acid esters are unlikely to cause acute aquatic toxicity. scbt.com

However, some data indicates potential for toxicity to certain aquatic organisms. For example, for decyl oleate and a related fatty acid ester, the acute LC50 for daphnids was reported as 17 mg/L, and for algae, the LC50 was between 40-42 mg/L. scbt.com Another safety data sheet for methyl stearate reported an EC50 for Daphnia magna of > 0.02 mg/l over 48 hours and an ErC50 for Pseudokirchneriella subcapitata of > 0.023 mg/l over 72 hours, with the values given in analogy to methyl myristate.

It is important to note that the low water solubility of these compounds is a key factor in their aquatic toxicity profile. scbt.comepa.gov The general scientific consensus for similar long-chain fatty acid esters is that they shall not be classified as hazardous to the aquatic environment. carlroth.com

Table 1: Summary of Aquatic Ecotoxicity Data for Structurally Similar Fatty Acid Esters

| Test Organism | Endpoint | Concentration | Substance(s) | Source |

| Fish | Acute LC50 | > 3200 mg/L | Decyl oleate, C16-18 & C18 unsat. fatty acid 2-ethylhexanoate | scbt.com |

| Fish | Acute Effects | No effects observed up to water solubility limit | Trimethylolpropane (TMP) esters | epa.gov |

| Daphnia magna (Water flea) | Acute LC50 | 17 mg/L | Decyl oleate, C16-18 & C18 unsat. fatty acid 2-ethylhexanoate | scbt.com |

| Daphnia magna (Water flea) | Chronic NOELR (15 d) | ≥ 2570 mg/L | C8 & C10 fatty acid di- and triesters with propylidynetrimethanol | epa.gov |

| Daphnia magna (Water flea) | Chronic NOELR | ≥ 0.11 g/L | C16-18 & C18 unsat. fatty acid triesters with trimethylolpropane | epa.gov |

| Daphnia magna (Water flea) | 48h EC50 | > 0.02 mg/L | Methyl stearate (analogy to methyl myristate) | |

| Algae | LC50 (biomass and growth rate) | 40-42 mg/L | Decyl oleate, C16-18 & C18 unsat. fatty acid 2-ethylhexanoate | scbt.com |

| Pseudokirchneriella subcapitata (Algae) | 72h ErC50 | > 0.023 mg/L | Methyl stearate (analogy to methyl myristate) | |

| Microorganisms (respiration) | Effects | No effects observed | Various TMP esters | epa.gov |

NOELR: No Observed Effect Loading Rate

Terrestrial Ecotoxicity Studies

The European Chemicals Agency (ECHA) registration dossier for a group of branched and linear C16-18 and C18-unsaturated fatty acid di- and triesters with trimethylolpropane lists endpoints for terrestrial toxicity, including toxicity to soil macroorganisms, terrestrial arthropods, terrestrial plants, and soil microorganisms, but specific data is not provided in the summary. europa.eu Similarly, the dossier for coco fatty acid diesters and triesters with trimethylolpropane also lists these endpoints without providing specific data. europa.eu

Given the expected ready biodegradability of fatty acid esters, the risk to the terrestrial environment is generally considered low. scbt.com The primary route of degradation in soil is expected to be microbial action. The low water solubility and potential for adsorption to soil particles would limit mobility and leaching into groundwater. heraproject.com

Table 2: Terrestrial Ecotoxicity Endpoints for Structurally Similar Fatty Acid Esters

| Endpoint | Status | Substance Group | Source |

| Toxicity to soil macroorganisms except arthropods | Endpoint listed, data not specified | Fatty acids, C16-18 (even numbered) and C18-unsatd., branched and linear, di- and triesters with trimethylolpropane | europa.eu |

| Toxicity to terrestrial arthropods | Endpoint listed, data not specified | Fatty acids, C16-18 (even numbered) and C18-unsatd., branched and linear, di- and triesters with trimethylolpropane | europa.eu |

| Toxicity to terrestrial plants | Endpoint listed, data not specified | Fatty acids, C16-18 (even numbered) and C18-unsatd., branched and linear, di- and triesters with trimethylolpropane | europa.eu |

| Toxicity to soil microorganisms | Endpoint listed, data not specified | Fatty acids, C16-18 (even numbered) and C18-unsatd., branched and linear, di- and triesters with trimethylolpropane | europa.eu |

| Toxicity to birds | Endpoint listed, data not specified | Fatty acids, C16-18 (even numbered) and C18-unsatd., branched and linear, di- and triesters with trimethylolpropane | europa.eu |

Theoretical and Computational Chemistry Approaches to 2 Methylbutyl Octadecanoate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are instrumental in predicting the intrinsic properties of a molecule. consensus.app These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The electronic structure of 2-methylbutyl octadecanoate dictates its chemical reactivity. Quantum chemical calculations can map the electron density distribution, identify orbitals involved in chemical bonding (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and predict sites susceptible to electrophilic or nucleophilic attack.

Reactivity descriptors, calculated from the energies of the frontier molecular orbitals, can provide a quantitative measure of chemical reactivity. These descriptors help in predicting how the molecule will interact with other chemical species.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value/Characteristic | Significance |

| Ionization Potential | ~9-10 eV | Energy required to remove an electron; relevant for mass spectrometry. nih.gov |

| Electron Affinity | Low | Low tendency to accept an electron. |

| HOMO-LUMO Gap | Large | Indicates high kinetic stability and low chemical reactivity. |

| Dipole Moment | Small to moderate | Arises from the polar ester group; influences intermolecular interactions. |

| Most Nucleophilic Site | Carbonyl Oxygen | Prone to attack by electrophiles (e.g., protonation). |

| Most Electrophilic Site | Carbonyl Carbon | Prone to attack by nucleophiles (e.g., in hydrolysis). |

Computational methods are highly effective in simulating various types of spectra, which can aid in the interpretation of experimental data. By calculating the vibrational frequencies and nuclear magnetic shielding tensors, it is possible to predict the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of this compound.

Density Functional Theory (DFT) calculations have been shown to be a powerful tool for calculating IR spectra, providing valuable information on functional groups. researchgate.net For this compound, the most prominent feature in a simulated IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the ester group. Other characteristic peaks would include C-H stretching and bending vibrations from the long alkyl chains.

Similarly, NMR chemical shifts can be calculated to predict the ¹H and ¹³C NMR spectra. These simulations are valuable for structural elucidation and for confirming the successful synthesis of the compound. utar.edu.myresearchgate.net

Table 2: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1735-1750 |

| C-O (Ester) | Stretch | 1150-1250 |

| -CH₃, -CH₂- | C-H Stretch | 2850-3000 |

| -CH₃, -CH₂- | C-H Bend | 1350-1470 |

Molecular Dynamics and Conformational Analysis of this compound

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing insights into conformational changes and intermolecular interactions.

The conformational flexibility of this compound is significant due to its long, non-rigid alkyl chains. The rotation around the numerous C-C single bonds gives rise to a vast number of possible conformations. Conformational analysis, often performed by systematically rotating bonds and calculating the potential energy, can identify the most stable (lowest energy) conformers. chegg.comyoutube.com The extended, linear-like conformation is generally the most stable for the octadecanoate chain, minimizing steric hindrance. The branched 2-methylbutyl group introduces additional conformational complexity.

As a large, predominantly non-polar molecule, the intermolecular interactions of this compound are dominated by London dispersion forces (van der Waals forces). The long stearate (B1226849) chain provides a large surface area for these interactions, leading to a relatively high boiling point and a solid or waxy state at room temperature. The ester group introduces a polar region capable of dipole-dipole interactions, but these are significantly outweighed by the dispersion forces of the long hydrocarbon tails. researchgate.net

MD simulations can model the aggregation behavior of many this compound molecules, showing how they pack together in a condensed phase. These simulations can predict properties like density and viscosity, which are governed by the strength of intermolecular forces.

The conformation and behavior of this compound are influenced by its environment, particularly the solvent. MD simulations can explicitly model solvent molecules to study these effects.

In non-polar solvents like hexane, the ester is expected to be highly soluble, adopting a range of extended and coiled conformations driven by entropy. solubilityofthings.com The interactions between the ester and the non-polar solvent are favorable. In contrast, in a polar solvent like water, this compound is practically insoluble. solubilityofthings.com The hydrophobic effect would drive the ester molecules to aggregate, minimizing the unfavorable contact between the long hydrocarbon chains and water molecules. Simulations can visualize this self-aggregation process and quantify the energetic changes involved. mdpi.com

Reaction Mechanism Modeling

Computational chemistry can be used to model the detailed pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. This is crucial for understanding reaction kinetics and predicting product formation.

For this compound, a key reaction is ester hydrolysis, where the molecule is cleaved by water into octadecanoic acid and 2-methylbutan-1-ol. This reaction is typically catalyzed by an acid or a base. Quantum chemical calculations can model the step-by-step mechanism, including the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the final departure of the alcohol group. acs.org

Another area of interest could be atmospheric reactions. Models like the SAPRC (Statewide Air Pollution Research Center) chemical mechanism are used to calculate the reactivity of volatile organic compounds (VOCs) in the atmosphere, which can be relevant for smaller esters. ca.govucr.edu While this compound has very low volatility, computational modeling could predict its potential reaction pathways with atmospheric oxidants like the hydroxyl radical (•OH), which would likely involve hydrogen abstraction from the alkyl chains.

Computational Elucidation of Synthesis Pathways

The primary route for the biological synthesis of this compound is enzymatic esterification. Computational chemistry offers powerful tools to dissect these complex catalytic processes at a molecular level. The most relevant enzymes for this reaction are alcohol acyltransferases (AATs), which catalyze the condensation of an alcohol (2-methylbutanol) and an activated carboxylic acid, typically a thioester like stearoyl-CoA. plos.orgnih.gov

Enzymatic Esterification Mechanism: Computational models, including molecular docking and molecular dynamics (MD) simulations, are employed to investigate how the substrates, 2-methylbutanol and stearoyl-CoA, bind within the active site of an AAT. plos.orgresearchgate.net These simulations can reveal the precise orientation of the substrates and their interactions with key amino acid residues. A highly conserved HxxxD motif is known to be central to the catalytic activity. plos.orgnih.gov The proposed mechanism, supported by computational modeling, involves the deprotonation of the alcohol's hydroxyl group by a histidine residue within this motif. nih.gov This is followed by a nucleophilic attack from the resulting alkoxide on the carbonyl carbon of the acyl-CoA, proceeding through a ternary enzyme-substrate complex to form the final ester product. plos.orgnih.gov

Substrate Specificity and Binding Affinity: The affinity of different substrates for the enzyme's active site is a key determinant of reaction efficiency. Binding free energies can be estimated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. researchgate.netnih.gov Studies on AATs from various organisms show a clear preference for certain alcohols based on their chain length and structure. For instance, computational analysis of the Fragaria x ananassa alcohol acyltransferase (SAAT) demonstrated that binding affinity generally increases with the number of carbons in the alcohol chain, with substrates like hexanol and octanol (B41247) showing more favorable binding energies than smaller alcohols like ethanol. plos.org This suggests that the bulky 2-methylbutyl group and the long stearoyl chain would require a specific active site topology for efficient binding.

The table below, based on findings from computational studies on SAAT, illustrates how binding free energies are used to predict substrate preference. plos.org

| Alcohol Substrate | Calculated Binding Free Energy (kcal/mol) |

|---|---|

| Ethanol | -4.8 |

| Butanol | -5.6 |

| Hexanol | -6.5 |

| Octanol | -7.1 |

Furthermore, computational studies have elucidated the structural role of other conserved motifs, such as the DFGWG motif. researchgate.netnih.gov In silico mutations of residues in this motif have been shown to alter the size and shape of the solvent channel, leading to unfavorable energies for substrate interaction and highlighting its crucial role in maintaining the structural integrity required for catalysis. nih.gov

Theoretical Studies of Degradation Reactions

The degradation of this compound is primarily expected to occur via hydrolysis of the ester bond, a reaction that can be modeled using a variety of theoretical approaches. Both chemical and enzymatic hydrolysis pathways have been investigated computationally for similar esters.

Chemical Hydrolysis: Ester hydrolysis can proceed under acidic, basic, or neutral conditions. First-principles calculations, particularly those using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces for these reactions. acs.orgrsc.org

For alkaline hydrolysis (saponification), theoretical studies have confirmed a two-step bimolecular mechanism (BAC2) involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, followed by the decomposition of this intermediate to a carboxylate anion and an alcohol. acs.orglibretexts.org An alternative, competing pathway is the bimolecular base-catalyzed alkyl-oxygen cleavage (BAL2). acs.org Computational studies on a range of esters have calculated the energy barriers for these competing pathways. The results consistently show that for esters of primary and secondary alcohols, the BAC2 pathway has a significantly lower activation energy barrier than the BAL2 pathway, making it the dominant degradation route. acs.org The substitution of hydrogen atoms on the carbon adjacent to the ester oxygen with methyl groups, as is the case in the 2-methylbutyl group, has been shown to considerably increase the energy barrier for the BAL2 process. acs.org

The following table, based on theoretical calculations for the gas-phase alkaline hydrolysis of representative esters, demonstrates how computational methods can predict the favored reaction pathway by comparing activation energy barriers. acs.org

| Ester Substrate | BAC2 Highest Energy Barrier (kcal/mol) | BAL2 Energy Barrier (kcal/mol) | Predicted Dominant Pathway |

|---|---|---|---|

| Methyl Acetate (B1210297) | 23.2 | 24.6 | BAC2 |

| Ethyl Acetate | 22.2 | 28.5 | BAC2 |

| Isopropyl Acetate | 20.8 | 32.0 | BAC2 |

| tert-Butyl Acetate | 15.4 | 32.9 | BAC2 |

Enzymatic Hydrolysis: In biological systems, degradation is catalyzed by esterases and lipases. upc.edumdpi.com The catalytic mechanism of these enzymes has been explored using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. upc.edumdpi.com These studies confirm a multi-step process involving a catalytic triad, typically composed of Serine, Histidine, and an acidic residue (Aspartate or Glutamate). upc.eduacs.org The reaction proceeds through the formation of an acyl-enzyme intermediate. mdpi.comacs.org Computational modeling of carboxylesterases has established a four-step mechanism: (i) nucleophilic attack by serine on the substrate, (ii) formation of the acyl-enzyme complex and release of the alcohol, (iii) nucleophilic attack by a water molecule on the complex, and (iv) release of the carboxylic acid. acs.org

Future Research Directions and Concluding Perspectives on 2 Methylbutyl Octadecanoate

Identification of Knowledge Gaps in 2-Methylbutyl Octadecanoate Research

While this compound is known as a fatty acid ester, significant gaps persist in the comprehensive understanding of its properties and potential applications. A primary area requiring further investigation is its detailed physicochemical characterization. Although basic properties can be inferred, specific experimental data on its thermal behavior, such as pour point and flash point, viscosity index, and oxidative stability, are not extensively documented. This information is crucial for evaluating its potential as a biolubricant or in other industrial applications. researchgate.netresearchgate.net Research into esters with similar branched structures, like di-2-methylbutyl dodecanedioate, has shown that branching can lead to favorable low-temperature properties, suggesting that a systematic study of this compound is warranted. researchgate.netresearchgate.net

Furthermore, the complete biosynthetic pathway of branched-chain esters like this compound in various organisms, particularly in fruits where they contribute to aroma, is not fully elucidated. nih.govresearchgate.net While it is understood that they are formed from fatty acids and branched-chain alcohols, the specific enzymes and regulatory mechanisms involved are often unknown. researchgate.netnih.govnih.gov This lack of knowledge hinders efforts to metabolically engineer organisms for enhanced production of this and similar valuable compounds.

Another significant knowledge gap is the extent of its biological activities. While some fatty acid esters of hydroxy fatty acids (FAHFAs) have demonstrated anti-inflammatory and anti-diabetic properties, the specific bioactivity of this compound remains largely unexplored. nih.govnih.govmdpi.com Systematic screening for its potential pharmacological effects could unveil new therapeutic applications.

Finally, there is a dearth of information on its environmental fate and biodegradability. For applications like biolubricants, understanding how the compound behaves and degrades in the environment is critical for its acceptance as a green alternative to petroleum-based products. mdpi.com

Emerging Methodologies and Technologies for this compound Studies

Advances in analytical and computational techniques offer powerful tools to address the existing knowledge gaps in this compound research.

Analytical Techniques: Modern chromatography and mass spectrometry methods are pivotal for detailed characterization.

Advanced Chromatography: Techniques like high-performance liquid chromatography (HPLC) with specialized columns (e.g., C28 or silver-ion) and ultra-high-performance liquid chromatography (UHPLC) can provide high-resolution separation of this compound from complex mixtures and its isomers. nih.govnih.govmdpi.comjst.go.jp High-temperature gas chromatography coupled with mass spectrometry (GC-MS) is effective for analyzing long-chain esters and can be used for both qualitative and quantitative analysis. researchgate.netsciopen.com

Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) offers high sensitivity for the detection and structural elucidation of trace amounts of the ester. nih.gov The development of new derivatization techniques can further enhance its detectability in various matrices. nih.gov

Computational and Theoretical Approaches: